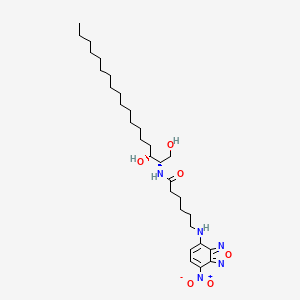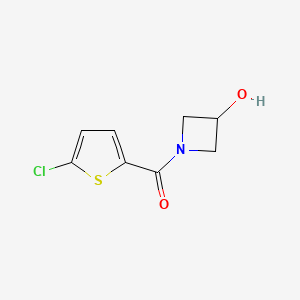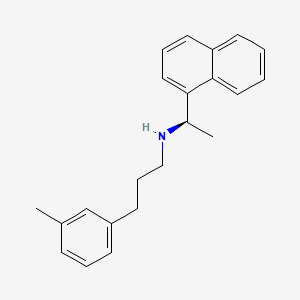
4-(Trifluoromethyl)aniline-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Trifluoromethyl)aniline-d4 is a deuterated derivative of 4-(trifluoromethyl)aniline. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium can significantly alter the physical and chemical properties of the compound, making it valuable in various scientific research applications.
作用机制
Target of Action
The primary targets of 4-(Trifluoromethyl)aniline-d4, also known as 2,3,5,6-Tetradeuterio-4-(trifluoromethyl)aniline, are DYRK1A and DYRK1B kinases . These kinases are involved in cell growth and development, and their dysregulation is associated with several diseases, including cancer and neurodegenerative disorders .
Mode of Action
This compound acts as an inhibitor of DYRK1A and DYRK1B kinases . It binds to these kinases, preventing them from phosphorylating their substrate proteins. This inhibition disrupts the normal functioning of the kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of DYRK1A and DYRK1B kinases by this compound affects various biochemical pathways. These kinases are involved in multiple signaling pathways that regulate cell growth, differentiation, survival, and apoptosis. By inhibiting these kinases, this compound can alter these pathways, leading to downstream effects on cellular functions .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibitory effect on DYRK1A and DYRK1B kinases . By inhibiting these kinases, the compound can disrupt cellular processes regulated by these kinases, potentially leading to altered cell growth, differentiation, and survival .
生化分析
Biochemical Properties
4-(Trifluoromethyl)aniline-d4 interacts with the enzymes DYRK1A and DYRK1B, inhibiting their activity with IC50s of 54.84 nM and 186.40 nM, respectively .
Cellular Effects
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .
Molecular Mechanism
This compound is believed to act as a catalyst in synthesizing other compounds . It is also thought to function as a nucleophile, participating in covalent bond formation, and as an electron-donating group, contributing to the creation of coordination complexes .
Temporal Effects in Laboratory Settings
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .
Dosage Effects in Animal Models
It is known to be harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation .
Metabolic Pathways
It is known to interact with the enzymes DYRK1A and DYRK1B .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethyl)aniline-d4 typically involves the deuteration of 4-(trifluoromethyl)aniline. One common method is the catalytic exchange of hydrogen with deuterium using a deuterium gas atmosphere in the presence of a suitable catalyst, such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
化学反应分析
Types of Reactions
4-(Trifluoromethyl)aniline-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include deuterated nitroanilines, deuterated amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学研究应用
4-(Trifluoromethyl)aniline-d4 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a tracer in reaction mechanisms.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with enhanced stability and performance.
相似化合物的比较
Similar Compounds
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)aniline
- 4-(Trifluoromethyl)aniline
- 2,3,5,6-Tetrafluoroaniline
Uniqueness
4-(Trifluoromethyl)aniline-d4 is unique due to the presence of deuterium atoms, which impart distinct physical and chemical properties. These properties include altered reaction kinetics, increased stability, and potential differences in biological activity, making it a valuable tool in various research fields.
属性
IUPAC Name |
2,3,5,6-tetradeuterio-4-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4H,11H2/i1D,2D,3D,4D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGIMMLDVSWADK-RHQRLBAQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])N)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
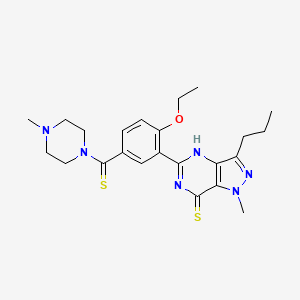
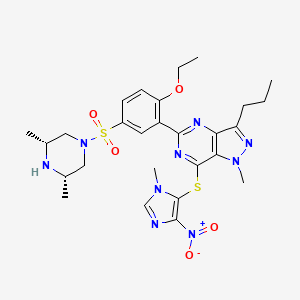
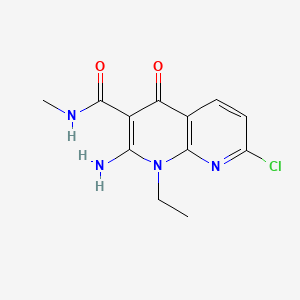
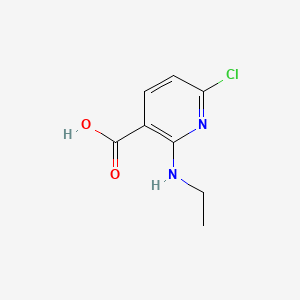
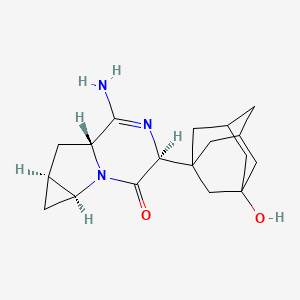
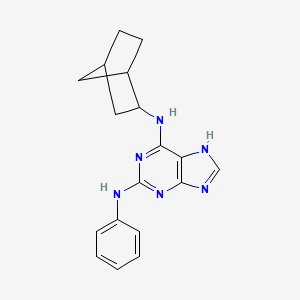
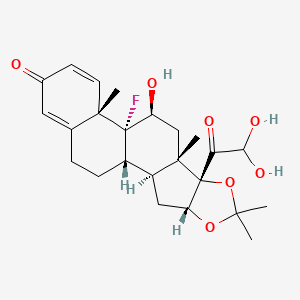
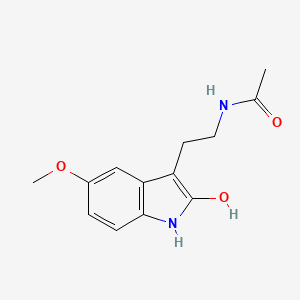
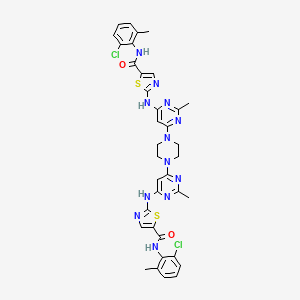
![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)
